Cyclosarin

Catalog No.
S582024
CAS No.
329-99-7
M.F
C7H14FO2P
M. Wt
180.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclosarin

CAS Number

329-99-7

Product Name

Cyclosarin

IUPAC Name

[fluoro(methyl)phosphoryl]oxycyclohexane

Molecular Formula

C7H14FO2P

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C7H14FO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

SNTRKUOVAPUGAY-UHFFFAOYSA-N

SMILES

CP(=O)(OC1CCCCC1)F

Solubility

In water, 3,700 mg/L at 20 °C

Synonyms

CF Me ester, CMPF ester, cyclohexyl methylphosphonofluoridate, cyclohexyl methylphosphonofluoridate, (+)-isomer, cyclohexyl methylphosphonofluoridate, (-)-isomer, cyclohexylmethylphosphonofluoridate, cyclosarin, cyclosin, GF cpd

Canonical SMILES

CP(=O)(OC1CCCCC1)F

Description

The exact mass of the compound Cyclosarin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3,700 mg/l at 20 °c. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclosarin, also known by its chemical name cyclohexyl methylphosphonofluoridate, is an extremely toxic organophosphorus compound classified as a nerve agent. It is part of the G-series of chemical warfare agents, which were originally developed in Germany during World War II. Cyclosarin has a molecular weight of 180.16 g/mol and a chemical formula of C7_7H14_{14}FO2_2P. This colorless liquid has been described as having a sweet, musty odor reminiscent of peaches or shellac. Unlike its predecessor sarin, cyclosarin is characterized by its relatively low volatility and higher persistence in the environment, making it a significant concern in chemical warfare scenarios .

  • Reactivity with Oxidizers: Cyclosarin can react violently with strong oxidizers, leading to potential explosive hazards.
  • Decomposition: When in contact with metals, cyclosarin may decompose and release flammable hydrogen gas .
  • Hydrolysis: In aqueous solutions, cyclosarin hydrolyzes with a half-life of approximately 42 hours at neutral pH. This reaction produces less toxic byproducts, which can mitigate some environmental impacts if large quantities are released .
  • Thermal Decomposition: When heated or reacted with steam, cyclosarin emits highly toxic fumes, including fluorides and oxides of phosphorus .

Cyclosarin is known for its potent neurotoxic effects, primarily through the inhibition of the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. Symptoms of exposure can include:

  • Muscular twitching and spasms
  • Respiratory distress
  • Convulsions
  • Loss of consciousness
  • Potentially fatal outcomes if not treated promptly .

Research has shown that cyclosarin can induce significant neurobehavioral changes in animal models, highlighting its severe impact on neurological function following exposure .

The synthesis of cyclosarin involves several steps typically derived from organophosphorus chemistry:

  • Starting Materials: The synthesis often begins with methylphosphonyl difluoride and cyclohexylamine.
  • Reaction Conditions: The reaction is conducted under controlled conditions to prevent unwanted side reactions and ensure safety due to the toxic nature of the intermediates.
  • Purification: After synthesis, cyclosarin is purified using techniques such as distillation to remove impurities and unreacted materials .

Historically, cyclosarin has been developed and used as a chemical weapon due to its extreme toxicity and effectiveness as a nerve agent. Its applications are primarily military and include:

  • Chemical Warfare: Used in conflicts such as the Iran-Iraq War, where it was deployed alongside other nerve agents to enhance battlefield effectiveness.
  • Research: Cyclosarin is used in laboratory settings for studies related to neurotoxicity and antidote development due to its well-characterized effects on the nervous system .

Studies on cyclosarin interactions focus on its neurotoxic effects and potential antidotes. Research has demonstrated that various oxime compounds can reactivate acetylcholinesterase inhibited by cyclosarin. For instance:

  • Oxime Compounds: Compounds such as HI-6 and others have shown efficacy in reversing the toxic effects when administered shortly after exposure .
  • Combination Therapies: The use of atropine alongside oximes has been explored to enhance therapeutic outcomes following exposure to cyclosarin .

These studies are crucial for developing effective treatments for potential exposure scenarios.

Cyclosarin shares structural and functional similarities with other nerve agents within the G-series family. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaToxicity LevelPersistencePrimary Use
SarinC4_4H10_{10}FO2_2PHighLowChemical warfare
SomanC7_7H16_{16}FO2_2PHighModerateChemical warfare
TabunC5_5H11_{11}N2_2O2_2PHighModerateChemical warfare
VXC11_11H26_{26}N2_2O2_2PSExtremely HighHighChemical warfare

Uniqueness of Cyclosarin

  • Persistence: Cyclosarin is more persistent than sarin but less so than VX, making it a significant concern for long-term environmental contamination.
  • Flammability: Unlike sarin, cyclosarin is flammable, which poses additional risks during storage and handling.
  • Chemical Structure: The presence of cyclohexyl groups distinguishes cyclosarin from other G-series agents, contributing to its unique physical properties such as lower volatility and higher boiling point .

Physical Description

Cyclo-sarin is a colorless liquid, odorless to fruity.

Color/Form

Colorless liquid

XLogP3

1.8

Boiling Point

239.0 °C
239 °C

Vapor Density

6.2 (Air = 1)

Density

1.13

LogP

log Kow = 1.67 (est)

Odor

Odorless
Agent GF is reported to have a sweet or musty odor of peaches

Melting Point

-30.0 °C
-30 °C

Vapor Pressure

0.04 mmHg
0.044 mm Hg at 20 °C

Other CAS

329-99-7

Methods of Manufacturing

Derived from phosphoramidocyanidic or methylphosphonofluoridic acid

General Manufacturing Information

As a group, nerve agents are divided into the G-series agents (G for German, identifying these agents as among those secretly developed by the German Ministry of Defense before and during World War II-they contain a fluorine or cyanide substituent group) and the V agents (which contain a sulfur substituent group). /G-series nerve agents/
Agent GF is currently considered of little strategic interest.
The organophosphate nerve agents tabun (GA), sarin (GB), soman (GD), and cyclosarin (GF) are among the most toxic chemical warfare agents known.

Analytic Laboratory Methods

The M256A1 Chemical Agent Detector Kit is a portable chemical agent detector kit that can detect and identify nerve, blister, or blood agents as vapor. It is typically used to determine when it is safe to unmask after a chemical agent attack. A test disk contains a glass ampoule with compounds that react with an agent to give a color change. The ampoule is crushed, the activated test disk is exposed to the ambient air, and the disk is compared to a color chart to determine if an agent is present.
The M18A2 Chemical Agent Detector Kit uses both detector tubes and paper tickets to detect and identify dangerous concentrations of lethal chemicals agents as vapors in the air, as well as liquid chemical agent contamination on exposed surfaces. ... Each kit consists of 12 disposable sampler-detectors, one booklet of M8 paper, and a set of instruction cards ... Each sampler-detector contains a square impregnated spot for blister agents, a circular test spot for blood agents, a star test spot for nerve agents, and a Lewisite-detecting tablet and rubbing tab. There are eight glass ampoules, six containing reagents for testing and two for a chemical heater to vaporize agents at low temperatures. When the ampoules are crushed between the fingers, formed channels in the plastic sheets direct the flow of liquid reagent to wet the test spots. Each test spot or detecting tablet develops a distinctive color that indicated whether a chemical agent is or is not present in the air.
GB and other G-agents react with perhydryl ions at pH 9-10 to form a perphosphonate ion, CH3P(O)(OC3H7)OO-, which has a sufficiently high redox potential to oxidize indole or o-dianisidine to produce colored products. This reaction is thus useful as a method of detection, and <1 mg of GB can be detected in this manner. /G-Agents/
... /A/ useful reagent for detection and estimation of G-agents is diisonitrosoacetone... Coupling agents, such as p-phenylenediamine, increase the reaction rate. /G-Agents/

Clinical Laboratory Methods

Organophosphorus nerve agents (OPNAs) continue to pose a threat to military personnel and the general public because of their toxicity and their potential use as weapons of mass destruction. An effective method for the detection of human exposure to OPNAs involves the refluoridation of nerve agents adducted to the serum protein butyrylcholinesterase. The regenerated agents are then enriched by solid-phase extraction and quantified by isotope-dilution gas chromatography-mass spectrometry. /Investigators/ have previously reported improvements that resulted in a 10-fold increase in sensitivity. /Investigators/ have now made further changes to the method that include the addition of confirmation ions, the addition of soman (GD) to the assay, the expansion of the linear range, and the elimination of high-volume injection to decrease background noise and run time while improving sensitivity. This report includes the standard operating procedures for this method for tabun, sarin, soman, cyclohexylsarin, and VX and validation studies. The method's limits of detection ranged from 5.5 to 16.5 pg/mL for the G analogue of VX and GD, respectively. Characterization of quality control (QC) materials resulted in an average coefficient of variation of 15.1% for the five analytes in low QC pools and 11.7% in high QC pools.
Toxic organophosphorus compounds (OPC), e.g., pesticides and nerve agents (NA), are known to phosphylate distinct endogenous proteins in vivo and in vitro. OPC adducts of butyrylcholinesterase and albumin are considered to be valuable biomarkers for retrospective verification of OPC exposure. Therefore, /investigators/ have detected and identified novel adducts of human serum albumin (HSA) by means of matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). Pure albumin and plasma were incubated with numerous pesticides and NA of the V- and G-type in different molar ratios. Samples were prepared either by sodium dodecyl sulfate-polyacrylamide gel electrophoresis followed by in-gel enzymatic cleavage using endoproteinase Glu-C (Glu-C) or by combining highly albumin-selective affinity extraction with ultrafiltration followed by reduction, carbamidomethylation, and enzymatic cleavage (Glu-C) prior to MALDI-TOF MS analysis. Characteristic mass shifts for phosphylation revealed tyrosine adducts at Y(411) (Y(401)KFQNALLVRY(411)TKKVPQVSTPTLVE(425)), Y(148) and Y(150) (I(142)ARRHPY(148)FY(150)APE(153), single and double labeled), and Y(161) (L(154)LFFAKRY(161)KAAFTE(167)) produced by original NA (tabun, sarin, soman, cyclosarin, VX, Chinese VX, and Russian VX) as well as by chlorpyrifos-oxon, diisopropyl fluorophosphate (DFP), paraoxon-ethyl (POE), and profenofos. MALDI-MS/MS of the single-labeled (142)I-E(153) peptide demonstrated that Y(150) was phosphylated with preference to Y(148). Aged albumin adducts were not detected. The procedure described was reproducible and feasible for detection of adducts at the most reactive Y(411)-residue (S/N >or =3) when at least 1% of total albumin was labeled. This was achieved by incubating plasma with molar HSA/OPC ratios ranging from approximately 1:0.03 (all G-type NA, DFP, and POE) to 1:3 (V-type NA, profenofos). Relative signal intensity of the Y(411) adduct correlated well with the spotted relative molar amount underlining the usefulness for quantitative adduct determination. In conclusion, the current analytical design exhibits potential as a verification tool for high-dose exposure.
An analysis method for determining isopropyl methylphosphonic acid (IMPA) and cyclohexyl methylphosphonic acid (CMPA), the metabolic hydrolysis products of toxic organophosphorus nerve agents isopropyl methylphosphonofluoridate (sarin, GB) and cyclohexyl methylphosphonofluoridate (cyclosarin, GF), respectively, has been developed and validated using high-performance liquid chromatography-mass spectrometry with negative ion electrospray ionization with time-of-flight detection (LC-ESI-MS-TOF). The linear range of quantitation was 5 to 125 ng/mL in plasma with a method detection limit of 2 ng/mL for each compound. This method was developed to determine the amount of metabolic hydrolysis that was formed during and after nerve agent exposure in minipigs to account for a major pathway of GB and GF elimination that had not been previously characterized in the bloodstream, particularly during low-level whole-body inhalation experiments. Metabolic hydrolysis accounted for 70% to 90% of the recoverable agent in the bloodstream during exposure, when compared to both unbound and cholinesterase bound agent recovered by fluoride ion reactivation analysis for the same samples. The estimated half-life of IMPA and CMPA in plasma was determined to be 44 and 61 min, respectively. The method utilizes the mass selectivity of LC-ESI-MS-TOF using a bench-top instrument to achieve a detection limit that is consistent with reported LC-MS-MS methods analyzing blood samples.

Interactions

The toxicity of agents GB and GF were basically additive when administered together by subcutaneous injection to mice.
The combined toxicity of sarin and cyclosarin does not indicate synergism...
Rhesus monkeys administered five times the LD50 but treated with atropine, pyridostigmine, and either 2-PAM or HI6 oxime all lived and had minimal nervous system changes.
A computer program (Q-test) was used to evaluate the combined toxic effects of nerve agent GF and its combined form with sarin (GB/GF) in mice. Efficacy of Jielin Injection, the 2-PAM-containing antidote used successfully in China for the treatment of organophosphate pesticide poisoning, was also evaluated and compared with HI-6 against single and combined poisonings. The two agents were basically additive in toxicity when combined. However, toxic signs (convulsions) appeared later in combined poisoning than after exposure to each agent alone. The protective ratio of Jielin Injection against GF poisoning was low but significantly higher when against poisoning by GB or combined agent. When HI-6 was substituted for 2-PAM, the antidote was more effective against poisoning by both single and combined agents. Results of in vitro reactivation of GF-inhibited human erythrocyte acetylcholinesterase by these oximes agreed with the in vivo antidotal efficacy.
For more Interactions (Complete) data for CYCLOSARIN (7 total), please visit the HSDB record page.

Dates

Modify: 2024-02-18
Directed evolution of hydrolases for prevention of G-type nerve agent intoxication. Gupta et al. Nature Chemical Biology, doi: 10.1038/nchembio.510, published online 9 January 2011 http://www.nature.com/naturechemicalbiology

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